2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate
Description
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Properties
CAS No. |
355433-07-7 |
|---|---|
Molecular Formula |
C26H18Cl3NO3 |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H18Cl3NO3/c1-14-3-5-16(6-4-14)25-15(2)24(20-11-17(27)8-10-22(20)30-25)26(32)33-13-23(31)19-9-7-18(28)12-21(19)29/h3-12H,13H2,1-2H3 |
InChI Key |
RQEBAXSXHRGBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a complex structure characterized by a quinoline core with various substituents that influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 498.78 g/mol .
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C26H18Cl3N1O3 |
| Molecular Weight | 498.78 g/mol |
| XLogP3 | 8.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
Antimicrobial and Antiparasitic Properties
Quinoline derivatives are well-known for their antimicrobial and antiparasitic activities. Research indicates that compounds similar to 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate exhibit significant efficacy against various pathogens, including bacteria and protozoa. For instance, studies have shown that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies suggest that it may exhibit competitive inhibition against these enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds indicate a promising potency in enzyme inhibition .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis reveals that the presence of specific substituents significantly impacts the biological activity of quinoline derivatives. For example, the dichlorophenyl and methyl groups enhance lipophilicity and may improve binding affinity to target enzymes or receptors .
Case Studies
- Antimalarial Activity : A study evaluated various quinoline derivatives, including those structurally related to our compound, demonstrating IC50 values in the low micromolar range against P. falciparum. The presence of halogen atoms was correlated with increased potency.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this class of compounds. The study found that certain derivatives could significantly reduce Aβ aggregation in vitro, suggesting potential applications in Alzheimer's disease therapy.
Comparative Analysis with Similar Compounds
The following table compares 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate with other notable quinoline derivatives:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Chloroquine | Quinoline | Antimalarial | Simple structure, fewer substituents |
| Quinacrine | Quinoline | Antiprotozoal | Contains a 9-amino group |
| Lopinavir | Aromatic Compound | Antiviral | Contains a lactone ring |
This comparison highlights the unique substitution pattern of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate , which may enhance its biological activity compared to simpler analogs.
Scientific Research Applications
Biological Activities
Research indicates that quinoline derivatives often exhibit a range of biological activities, including:
- Antimicrobial properties : Effective against various bacterial strains.
- Antiparasitic activities : Particularly noted for efficacy against protozoan infections.
- Anticancer potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoline derivatives, including 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate . The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.
Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry are diverse:
- Drug Development : Its biological activities make it a candidate for developing new antimicrobial and anticancer drugs.
- Pharmacological Studies : Understanding the pharmacodynamics and pharmacokinetics can lead to optimized therapeutic profiles.
- Chemical Probes : The compound can serve as a chemical probe to study specific biological pathways or mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
